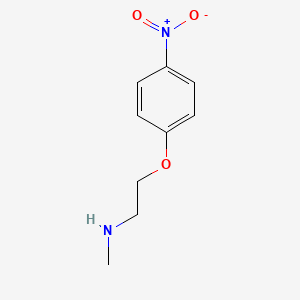

N-methyl-2-(4-nitrophenoxy)ethanamine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N-methyl-2-(4-nitrophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-10-6-7-14-9-4-2-8(3-5-9)11(12)13/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWNEHIJLURBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10485309 | |

| Record name | 4-nitro-(2-methylaminoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10485309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60814-17-7 | |

| Record name | N-Methyl-2-(4-nitrophenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60814-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-nitro-(2-methylaminoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10485309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine (CAS No. 115287-37-1)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is intended for research and informational purposes only. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

Introduction

This technical guide provides an in-depth overview of N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine, a key intermediate in the synthesis of Dofetilide.[1][2][3] Dofetilide is a Class III antiarrhythmic agent used for the maintenance of normal sinus rhythm in patients with atrial fibrillation and atrial flutter.[4][5][6] The purity and characterization of this intermediate are critical to ensuring the quality and safety of the final active pharmaceutical ingredient.

Initial searches for "N-methyl-2-(4-nitrophenoxy)ethanamine" may lead to some ambiguity. This guide focuses on the Dofetilide intermediate, correctly identified as N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine, with the CAS number 115287-37-1.

Physicochemical Properties

The key physicochemical properties of N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 115287-37-1 | [7][8] |

| Molecular Formula | C17H19N3O5 | [7][8] |

| Molecular Weight | 345.35 g/mol | [7] |

| Appearance | Off-white to yellow powder/crystal powder | [1] |

| Melting Point | 70-74 °C | [8] |

| Boiling Point (Predicted) | 513.2 ± 45.0 °C | [1] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point (Predicted) | 264.1 ± 28.7 °C | [1] |

| Assay | ≥98.0% | [1] |

Synthesis and Experimental Protocols

The synthesis of N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine is a multi-step process. The primary route involves the coupling of p-nitrophenyl ethylamine hydrochloride with 4-(2-chloroethoxy)nitrobenzene, followed by a methylation reaction.[9]

Synthesis Workflow

Experimental Protocol: Coupling Reaction

This step involves the reaction between p-nitrophenyl ethylamine hydrochloride and 4-(2-chloroethoxy)nitrobenzene.[9]

-

Reactants:

-

p-nitrophenyl ethylamine hydrochloride

-

4-(2-chloroethoxy)nitrobenzene

-

-

Reaction Conditions: The reaction is typically carried out under basic conditions to facilitate the nucleophilic substitution of the chloride.

-

Procedure Outline:

-

Dissolve p-nitrophenyl ethylamine hydrochloride and 4-(2-chloroethoxy)nitrobenzene in a suitable solvent.

-

Add a base to the reaction mixture.

-

Heat the mixture to drive the reaction to completion.

-

After the reaction is complete, cool the mixture.

-

The product, N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenyl ethylamine, is then isolated. This may involve extraction with an organic solvent like ethyl acetate and washing with a sodium bicarbonate solution.

-

The crude product can be purified by recrystallization from a suitable solvent such as methanol to yield a solid.

-

Experimental Protocol: Methylation (Eschweiler-Clarke Reaction)

The intermediate from the coupling reaction is methylated using the Eschweiler-Clarke reaction.[2][8][10]

-

Reactants:

-

N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenyl ethylamine

-

Formaldehyde (serves as the carbon source for the methyl group)

-

Formic acid (acts as the reducing agent)

-

-

Reaction Conditions: The reaction is typically heated to facilitate the reductive amination.

-

Procedure Outline:

-

To the secondary amine (N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenyl ethylamine), add an excess of formic acid and formaldehyde.[8]

-

Heat the reaction mixture, for instance at 80 °C, for several hours (e.g., 18 hours).[8]

-

Upon completion, cool the reaction mixture.

-

Work-up typically involves dilution with water, basification to a high pH, and extraction with an organic solvent like dichloromethane.[8]

-

The combined organic layers are dried over a drying agent (e.g., Na2SO4) and the solvent is removed under reduced pressure.[8]

-

The resulting crude product, N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine, can be further purified by column chromatography or recrystallization.

-

Biological Context: Role in Dofetilide and Mechanism of Action

N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine is a crucial precursor in the synthesis of Dofetilide. The biological activity of interest lies with the final drug product, Dofetilide.

Dofetilide is a potent and selective inhibitor of the rapid component of the delayed rectifier potassium current (IKr).[4][5][11] This current is critical for the repolarization phase of the cardiac action potential. By blocking the IKr channels, Dofetilide prolongs the action potential duration and the effective refractory period in both the atria and ventricles.[5][11] This mechanism is key to its antiarrhythmic effects in conditions like atrial fibrillation.[11]

Signaling Pathway of Dofetilide

Conclusion

N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine is a vital chemical intermediate with well-defined physicochemical properties. Its synthesis, primarily through a coupling reaction followed by an Eschweiler-Clarke methylation, is a critical process in the manufacturing of the antiarrhythmic drug Dofetilide. A thorough understanding of its synthesis and properties is essential for professionals in drug development and chemical research to ensure the production of high-quality pharmaceuticals.

References

- 1. droracle.ai [droracle.ai]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Dofetilide? [synapse.patsnap.com]

- 6. Dofetilide - AdisInsight [adisinsight.springer.com]

- 7. tdcommons.org [tdcommons.org]

- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 9. CN1453267A - New Dofetilide preparing method - Google Patents [patents.google.com]

- 10. jk-sci.com [jk-sci.com]

- 11. discovery.researcher.life [discovery.researcher.life]

N-methyl-2-(4-nitrophenoxy)ethanamine chemical properties

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical properties of N-methyl-2-(4-nitrophenoxy)ethanamine. Initial research indicates a significant lack of detailed publicly available data for this specific compound (CAS No: 60814-17-7).

What little information has been identified is presented below. Additionally, to provide a more comprehensive resource, this guide includes detailed information on the structurally related but distinct compound, N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine (CAS No: 115287-37-1), which is a known intermediate in pharmaceutical synthesis.

This compound (CAS No: 60814-17-7)

There is a notable scarcity of in-depth technical information for this specific molecule. Basic identification details are summarized below.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 60814-17-7 | [1][2][3][4] |

| Molecular Formula | C₉H₁₂N₂O₃ | [2] |

| Molecular Weight | 196.20 g/mol | [2] |

No verifiable data regarding this compound's melting point, boiling point, solubility, or spectral characteristics (NMR, IR, Mass Spectrometry) were found in the public domain. Furthermore, no detailed experimental protocols for its synthesis or purification, nor any studies on its biological activity or signaling pathways, could be retrieved.

Alternative Compound Analysis: N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine (CAS No: 115287-37-1)

In contrast to the data scarcity for the requested compound, substantial information is available for the related molecule, N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine. This compound is a key intermediate in the synthesis of Dofetilide, a class III antiarrhythmic agent.[5][6]

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 115287-37-1 | [5][6][7] |

| Molecular Formula | C₁₇H₁₉N₃O₅ | [5] |

| Molecular Weight | 345.35 g/mol | [5] |

| Appearance | Pale white to yellow solid/powder | [5][6] |

| Melting Point | 70-74 °C | [5] |

| Boiling Point (Predicted) | 513.2 °C | [5] |

| Density (Predicted) | 1.273 g/cm³ | [5] |

| pKa | 7.60 | [5] |

| Solubility | Sparingly soluble in chloroform and methanol | [5] |

Experimental Protocols

Synthesis of N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine

The synthesis is typically a two-step process involving a coupling reaction followed by methylation.[5]

Step 1: Coupling Reaction

This step forms the ethanamine backbone through a nucleophilic substitution reaction.

-

Reactants : p-nitrophenylethylamine hydrochloride and 4-(2-chloroethoxy)nitrobenzene.

-

Conditions : The reaction is conducted under basic conditions, often using potassium carbonate or sodium hydroxide.[5]

-

Catalyst : A phase-transfer catalyst such as tetrabutylammonium bromide is frequently used.[5]

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed.[5]

-

Temperature : The reaction is typically heated to between 80-100°C.[5]

-

Duration : Reaction times range from 3 to 12 hours.[5]

-

Product : The intermediate formed is N-[2-(4-nitrophenoxy)ethyl]-4-nitrobenzene ethanamine.

Step 2: Methylation (Eschweiler-Clarke Reaction)

The intermediate from the coupling step is methylated to yield the final product.

-

Reactants : N-[2-(4-nitrophenoxy)ethyl]-4-nitrobenzene ethanamine, formaldehyde (37% aqueous solution), and formic acid.[5]

-

Conditions : This reaction is typically performed solvent-free or in lower aliphatic alcohols.[5]

-

Temperature : The reaction mixture is heated to 60-90°C.[5]

-

Duration : The reaction proceeds for 6 to 24 hours.[5]

-

Product : N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine.

Visualization of Synthesis Workflow

The following diagram illustrates the two-step synthesis process for N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine.

Caption: Synthesis of a Dofetilide Intermediate.

Biological Activity and Applications

The primary documented application of N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine is as a pharmaceutical intermediate.[5][6] Its structure, featuring nitro-substituted phenyl rings, suggests potential for interaction with biological targets, and similar structures have been investigated for inhibitory effects on protein kinases, which are relevant in cancer research.[5] However, specific biological activity data for this compound beyond its role as a precursor is not widely reported.

References

- 1. This compound | CAS#:60814-17-7 | Chemsrc [chemsrc.com]

- 2. kmpharma.in [kmpharma.in]

- 3. 60814-17-7|this compound|BLD Pharm [bldpharm.com]

- 4. ::this compound | CAS NO: 60814-17-7 | SVAK Lifesciences:: [svaklifesciences.com]

- 5. N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine | 115287-37-1 | Benchchem [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. 115287-37-1|N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Molecular Structure of N-methyl-2-(4-nitrophenoxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical data for N-methyl-2-(4-nitrophenoxy)ethanamine (CAS Number: 60814-17-7). This compound is of particular interest as a known impurity of the antiarrhythmic drug Dofetilide, referred to as "Dofetilide Impurity 19".[1][2]

Molecular Structure and Identification

This compound is a secondary amine featuring a nitrophenoxy moiety connected to a methylaminoethyl group through an ether linkage.

Molecular Formula: C₉H₁₂N₂O₃[1][2]

Molecular Weight: 196.20 g/mol [1][2]

IUPAC Name: this compound

Synonyms: 4-Nitro-(2-methylaminoethoxy)benzene, Dofetilide Impurity 19

Below is a diagram illustrating the logical connections of the functional groups within the molecular structure of this compound.

Physicochemical and Analytical Data

A certificate of analysis for "Dofetilide Impurity 19" provides key quantitative data for this compound.[2]

| Property | Value |

| Appearance | Yellow Solid |

| Solubility | Acetonitrile |

| HPLC Purity | 98.14 % |

| Weight Loss by TGA | 0.06 % |

| Potency | 98.08 % |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.20 g/mol |

| Long Term Storage | 2-8 °C |

| Shipping Condition | Room Temperature Stable |

Table 1: Physicochemical and Purity Data for this compound (CAS: 60814-17-7).[2]

Spectroscopic Data

While the specific spectra are not publicly available, a Certificate of Analysis confirms their existence for batch release of this compound as a pharmaceutical reference standard.[2] Below are the expected characteristic signals based on the molecular structure.

3.1. 1H NMR Spectroscopy (Expected)

-

Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.0-8.5 ppm), characteristic of a para-substituted benzene ring. The protons ortho to the nitro group will be further downfield than those ortho to the ether linkage.

-

-OCH2- Protons: A triplet adjacent to the ether oxygen (approx. δ 4.0-4.5 ppm).

-

-NCH2- Protons: A triplet adjacent to the amine nitrogen (approx. δ 2.8-3.2 ppm).

-

-NH- Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

N-CH3 Protons: A singlet for the methyl group attached to the nitrogen (approx. δ 2.4-2.6 ppm).

3.2. Infrared (IR) Spectroscopy (Expected)

-

N-H Stretch: A moderate absorption band around 3300-3400 cm-1 for the secondary amine.

-

C-H Aromatic Stretch: Peaks just above 3000 cm-1.

-

C-H Aliphatic Stretch: Peaks just below 3000 cm-1.

-

NO2 Asymmetric Stretch: A strong, sharp absorption band around 1520 cm-1.

-

NO2 Symmetric Stretch: A strong, sharp absorption band around 1350 cm-1.

-

C-O-C Ether Stretch: An absorption band in the region of 1250-1000 cm-1.

3.3. Mass Spectrometry (Expected)

-

Molecular Ion Peak [M]+: Expected at m/z = 196.

-

[M+H]+: Expected at m/z = 197 in positive ion mode.

-

Fragmentation: Common fragmentation patterns would involve cleavage of the C-O and C-N bonds of the ethyl chain, and loss of the nitro group.

Experimental Protocols

4.1. Synthesis of this compound (Proposed)

Reaction Scheme:

4-Nitrophenol + 2-(Methylamino)ethyl chloride → this compound + HCl

Proposed Protocol:

-

Deprotonation of 4-Nitrophenol: To a stirred solution of 4-nitrophenol in a suitable polar aprotic solvent (e.g., dimethylformamide - DMF), add a strong base such as sodium hydride (NaH) at 0 °C. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium 4-nitrophenoxide.

-

Nucleophilic Substitution: To the solution of sodium 4-nitrophenoxide, add a solution of 2-(methylamino)ethyl chloride in the same solvent. The reaction mixture is then heated (e.g., to 80-100 °C) and stirred for several hours to allow the nucleophilic substitution to proceed.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

The following diagram illustrates the proposed experimental workflow.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activity or signaling pathways associated with this compound. Its primary relevance in the literature is as an impurity in the synthesis of Dofetilide. As Dofetilide is a potassium channel blocker, any potential biological activity of this impurity might warrant investigation in the context of cardiac ion channel function. However, no such studies have been identified in the performed searches.

Conclusion

This compound (CAS: 60814-17-7) is a well-characterized small molecule, primarily of interest as a pharmaceutical impurity. This guide provides a summary of its known physicochemical properties and a proposed synthetic route. Further research would be required to elucidate any potential biological activity or involvement in cellular signaling pathways.

References

Technical Guide: Physicochemical Properties of N-methyl-2-(4-nitrophenoxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-(4-nitrophenoxy)ethanamine, with the CAS registry number 60814-17-7, is a chemical compound of interest in various research and development sectors. This technical guide provides a summary of its known physical and chemical properties based on available data. Due to the limited publicly accessible information, this document focuses on presenting the confirmed data and identifying areas where information is currently unavailable.

Core Physical and Chemical Properties

A certificate of analysis for a sample of this compound described it as a "Yellow Solid". The same source indicated a high purity of 98.14% as determined by High-Performance Liquid Chromatography (HPLC) and a weight loss of 0.06% on thermogravimetric analysis (TGA). The compound is reported to be soluble in acetonitrile.

The following table summarizes the key physicochemical data that has been identified for this compound.

| Property | Value | Source |

| CAS Number | 60814-17-7 | Multiple Sources |

| Molecular Formula | C₉H₁₂N₂O₃ | Multiple Sources |

| Molecular Weight | 196.20 g/mol | Multiple Sources |

| Physical Description | Yellow Solid | Certificate of Analysis |

| Purity (by HPLC) | 98.14% | Certificate of Analysis |

| Solubility | Soluble in Acetonitrile | Material Safety Data Sheet |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available literature. However, a general synthetic route for a related, more complex molecule, N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine, has been documented. This synthesis involves a coupling reaction followed by a methylation step. While not directly applicable, it may provide a conceptual framework for a potential synthesis of the target molecule.

Conceptual Synthesis Workflow (Based on a related compound):

Caption: Conceptual synthesis pathway for this compound.

Signaling Pathways and Logical Relationships

There is currently no available information in the public domain regarding any signaling pathways or specific biological mechanisms of action directly involving this compound. Research into the biological activity of this compound is not widely reported.

The logical relationship for any experimental investigation would follow a standard scientific method workflow.

General Experimental Workflow:

Caption: A generalized workflow for scientific experimentation.

Conclusion

This technical guide consolidates the currently available physical and chemical property data for this compound. While some fundamental properties have been identified, there are significant gaps in the publicly accessible data, particularly concerning its thermodynamic properties, detailed synthetic protocols, and biological activity. Further experimental investigation is required to fully characterize this compound. Researchers and drug development professionals are advised to perform their own analytical testing to confirm these properties and to determine others that are not yet documented.

N-methyl-2-(4-nitrophenoxy)ethanamine: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data, physicochemical properties, and potential hazards associated with N-methyl-2-(4-nitrophenoxy)ethanamine (CAS No. 60814-17-7). Due to the limited availability of a complete, official Safety Data Sheet (SDS) for this specific compound, this document extrapolates potential hazards from data on structurally related aromatic nitro compounds. This information is intended for use by trained professionals in a laboratory or industrial setting.

Compound Identification and Physicochemical Properties

This compound is a chemical intermediate that has been identified as an impurity in the synthesis of the antiarrhythmic drug, Dofetilide.[1] Its chemical structure features a nitrophenoxy moiety linked to an N-methylated ethanamine chain.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 60814-17-7 | [1][2][3] |

| Molecular Formula | C₉H₁₂N₂O₃ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

Hazard Identification and Toxicological Profile

Aromatic nitro compounds are known to be acutely toxic and mutagenic, with many being suspected or established carcinogens.[4][5] Their toxicity is often linked to the electron-withdrawing nature of the nitro group, which makes these compounds resistant to oxidative degradation.[4] The number and orientation of nitro groups on the aromatic ring can significantly influence the compound's toxicity.[6]

The primary mechanism of toxicity for many nitroaromatic compounds involves the enzymatic reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamino derivatives. These intermediates can bind to cellular macromolecules, including DNA, leading to mutations and potential carcinogenicity.[4][7]

Table 2: General Hazards of Aromatic Nitro Compounds

| Hazard | Description |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[8][9][10][11] |

| Skin Irritation | May cause skin irritation.[12][13] |

| Eye Irritation | May cause eye irritation.[12] |

| Mutagenicity/Carcinogenicity | Many nitroaromatic compounds are mutagenic and may cause cancer.[4][8] |

| Organ Damage | May cause damage to organs through prolonged or repeated exposure.[9] |

| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[8] |

Experimental Protocols

Detailed experimental protocols for the synthesis or toxicological evaluation of this compound are not publicly available. However, a general synthesis for a structurally similar compound, N-ethyl-2-(4-nitrophenoxy)ethanamine, involves the nucleophilic substitution between 4-nitrophenol and an appropriate N-alkylethanamine derivative under basic conditions.

General Synthesis Workflow (Hypothetical for this compound):

Signaling Pathway of Toxicity

The toxicity of many nitroaromatic compounds is initiated by the metabolic reduction of the nitro group. This process can lead to the formation of reactive species that can damage DNA, a critical event in mutagenesis and carcinogenesis.

Handling and Safety Precautions

Given the potential hazards associated with aromatic nitro compounds, strict safety protocols should be followed when handling this compound.

Table 3: Recommended Safety Precautions

| Precaution | Details |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[11] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[11] |

| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[11] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[11] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[13] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] |

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[11] |

| Skin Contact | Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[11] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11] |

| Ingestion | Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[10][11] |

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet. All laboratory and industrial work should be conducted by trained professionals with a thorough understanding of the potential hazards and necessary safety precautions. Users should consult all available safety information and adhere to established safety protocols.

References

- 1. kmpharma.in [kmpharma.in]

- 2. This compound | CAS#:60814-17-7 | Chemsrc [chemsrc.com]

- 3. 60814-17-7|this compound|BLD Pharm [bldpharm.com]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dl.astm.org [dl.astm.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Technical Guide to N-methyl-2-(4-nitrophenoxy)ethanamine and its Congeners

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthesis of N-methyl-2-(4-nitrophenoxy)ethanamine. In the landscape of chemical sourcing and synthesis, it is crucial to distinguish between closely related compounds that may be referenced in literature and supplier catalogs. This guide clarifies the identity of this compound (CAS 60814-17-7) and the more extensively documented N-methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine (CAS 115287-37-1), a key intermediate in the synthesis of the antiarrhythmic agent Dofetilide.

Compound Identification and Commercial Availability

A critical first step for any research or development professional is the accurate identification and sourcing of chemical entities. The nomenclature in this chemical family can lead to ambiguity. Here, we delineate the two primary compounds of interest.

This compound (Core Compound) , with CAS number 60814-17-7, is the specific molecule of interest as per the topic. It is commercially available, often as a yellow solid, and is listed by several chemical suppliers.[1][2][3][4] It is also identified as an impurity of Dofetilide.[3][5]

N-methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine , with CAS number 115287-37-1, is a more complex derivative and a well-documented intermediate in the synthesis of Dofetilide.[6][7][8] This compound is more widely referenced in technical and commercial literature.[9][10][11]

The structural relationship between these compounds is illustrated below:

Commercial Suppliers

A number of suppliers offer these compounds, primarily for research and development purposes. The following tables summarize a selection of commercially available options.

Table 1: Commercial Availability of this compound (CAS 60814-17-7)

| Supplier | Product Name | Purity | Notes |

| BLDpharm | This compound | Not specified | Available for online orders.[1] |

| SVAK Life Sciences | This compound | Not specified | |

| KM Pharma Solution | Dofetilide Impurity 19 | > 95% | [5] |

Table 2: Commercial Availability of N-methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine (CAS 115287-37-1)

| Supplier | Product Name | Purity | Notes |

| Benchchem | N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine | Not specified | For research use only.[6] |

| BLDpharm | N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine | Not specified | [10] |

| ChemicalBook | N-Methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine | 99% | Multiple suppliers listed.[11] |

| Wuhan Fortuna Chemical | N-Methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)Ethanamine | Not specified |

Physicochemical Properties

A summary of the key physicochemical properties for both compounds is provided below for easy comparison.

Table 3: Physicochemical Data of this compound (CAS 60814-17-7)

| Property | Value | Source |

| Molecular Formula | C9H12N2O3 | [3][12] |

| Molecular Weight | 196.20 g/mol | [3][12] |

| Appearance | Yellow Solid | [3] |

| Purity (HPLC) | 98.14 % | [3] |

| Solubility | Soluble in Chloroform and Methanol | [6] |

Table 4: Physicochemical Data of N-methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine (CAS 115287-37-1)

| Property | Value | Source |

| Molecular Formula | C17H19N3O5 | [6][13] |

| Molecular Weight | 345.35 g/mol | [6] |

| Appearance | Pale white to yellow solid/crystal powder | [6] |

| Melting Point | 70-74 °C | [6] |

| Boiling Point (Predicted) | 513.2 °C | [6] |

| Density (Predicted) | 1.273 g/cm³ | [6] |

| pKa (Predicted) | 7.60 | [6] |

| Purity | ≥98.0% | [7] |

Experimental Protocols: Synthesis Methodologies

Synthesis Workflow for N-methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine

Step 1: Coupling Reaction

The initial step involves the formation of the ethanamine backbone through a nucleophilic substitution reaction.

-

Reactants : p-nitrophenylethylamine hydrochloride and 4-(2-chloroethoxy)nitrobenzene.[6]

-

Conditions : The reaction is conducted under basic conditions, utilizing a base such as potassium carbonate or sodium hydroxide. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) may be employed, or the reaction can be carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6]

-

Temperature : Typically maintained between 80-100°C.[6]

-

Reaction Time : Ranges from 3 to 12 hours.[6]

-

Product : N-[2-(4-nitrophenoxy)ethyl]-4-nitrobenzene ethanamine.

Step 2: Methylation via Eschweiler-Clarke Reaction

The intermediate from the coupling reaction is then methylated to yield the final product.

-

Reactants : The intermediate N-[2-(4-nitrophenoxy)ethyl]-4-nitrobenzene ethanamine, formaldehyde (typically a 37% aqueous solution), and formic acid.[6]

-

Reaction Type : Eschweiler-Clarke reaction, a reductive amination process.[14][15]

-

Conditions : The reaction can be performed solvent-free or in the presence of a lower aliphatic alcohol.[6]

-

Temperature : Generally heated to 60-90°C.[6]

-

Reaction Time : Can range from 6 to 24 hours.[6]

-

Product : N-methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine.

Biological Activity and Applications

Currently, there is no readily available information on specific signaling pathways directly involving either this compound or its more complex analogue.

The primary documented application for N-methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine is its role as a crucial pharmaceutical intermediate in the synthesis of Dofetilide , a class III antiarrhythmic agent.[6][7]

A structurally related compound, N-Methyl-2-(4-nitrophenyl)ethanamine Hydrochloride , is noted for its use as a reactant in the preparation of small molecule inhibitors of CDC25 phosphatases, which are involved in cell cycle regulation and are potential targets in oncology.[16] This suggests that the broader class of N-methyl-2-(4-nitrophenyl)ethanamine derivatives may have potential for biological activity beyond their use as synthesis intermediates.

Conclusion

For researchers and drug development professionals, it is imperative to exercise precision in the identification and sourcing of this compound and its related compounds. While this compound (CAS 60814-17-7) is commercially available, the bulk of detailed technical information pertains to N-methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine (CAS 115287-37-1) due to its established role in the synthesis of Dofetilide. This guide provides the necessary data and protocols to navigate the procurement and potential applications of these compounds in a research and development setting. Further investigation into the biological activities of this compound and its derivatives may represent a promising avenue for future research.

References

- 1. 60814-17-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CAS#:60814-17-7 | Chemsrc [chemsrc.com]

- 3. kmpharma.in [kmpharma.in]

- 4. ::this compound | CAS NO: 60814-17-7 | SVAK Lifesciences:: [svaklifesciences.com]

- 5. kmpharma.in [kmpharma.in]

- 6. N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine | 115287-37-1 | Benchchem [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. innospk.com [innospk.com]

- 9. pharmainfosource.com [pharmainfosource.com]

- 10. 115287-37-1|N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine|BLD Pharm [bldpharm.com]

- 11. N-Methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine | 115287-37-1 [chemicalbook.com]

- 12. kmpharma.in [kmpharma.in]

- 13. PubChemLite - N-methyl-2-(4-nitrophenoxy)-n-[2-(4-nitrophenyl)ethyl]ethanamine (C17H19N3O5) [pubchemlite.lcsb.uni.lu]

- 14. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 15. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 16. cymitquimica.com [cymitquimica.com]

Spectroscopic and Synthetic Profile of N-methyl-2-(4-nitrophenoxy)ethanamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic and synthetic information for the compound N-methyl-2-(4-nitrophenoxy)ethanamine. While comprehensive experimental spectroscopic data is not widely available in the public domain, this document consolidates known information, including a detailed experimental protocol for its synthesis, and presents a standardized workflow for its analytical characterization.

Core Compound Information

This compound is a chemical compound with the following identifiers:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 60814-17-7 |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.20 g/mol |

| Synonyms | 4-Nitro-(2-methylaminoethoxy)benzene, N-methyl-2-(p-nitrophenoxy)ethylamine[1] |

Spectroscopic Data

Exhaustive searches of public databases and scientific literature did not yield specific, quantitative experimental spectroscopic data for this compound. Commercial suppliers confirm the existence of ¹H NMR, IR, and mass spectrometry data for quality control purposes, but this data is not publicly accessible.

For research and verification purposes, the following tables outline the expected spectroscopic characteristics for a molecule with this structure. These are predictions based on standard spectroscopic principles and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (Ha) | 8.1 - 8.3 | Doublet | 2H |

| Aromatic Protons (Hb) | 6.9 - 7.1 | Doublet | 2H |

| Methylene Protons (-O-CH₂-) | 4.1 - 4.3 | Triplet | 2H |

| Methylene Protons (-CH₂-N) | 2.9 - 3.1 | Triplet | 2H |

| Methyl Protons (N-CH₃) | 2.4 - 2.6 | Singlet | 3H |

| Amine Proton (-NH-) | Variable | Broad Singlet | 1H |

| Solvent: CDCl₃. Reference: TMS at 0.00 ppm. |

Table 2: Predicted ¹³C NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbon (C-NO₂) | 163 - 165 |

| Aromatic Carbon (C-O) | 141 - 143 |

| Aromatic Carbons (CH) | 125 - 127 |

| Aromatic Carbons (CH) | 114 - 116 |

| Methylene Carbon (-O-CH₂-) | 68 - 70 |

| Methylene Carbon (-CH₂-N) | 50 - 52 |

| Methyl Carbon (N-CH₃) | 35 - 37 |

| Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm. |

Table 3: Key Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 (weak-medium) | Secondary amine |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic ring C-H bonds |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Methylene and methyl groups |

| Asymmetric NO₂ Stretch | 1500 - 1550 (strong) | Nitro group |

| Symmetric NO₂ Stretch | 1335 - 1365 (strong) | Nitro group |

| C-O-C Stretch (Aryl Ether) | 1200 - 1275 | Aryl-alkyl ether linkage |

| C-N Stretch | 1020 - 1250 | Amine C-N bond |

Table 4: Mass Spectrometry (MS) Data

| Parameter | Value / Expected Fragments |

| Molecular Ion [M]⁺ | m/z 196 (Calculated Exact Mass: 196.08) |

| Major Fragments | Predicted fragmentation would involve cleavage of the C-O ether bond, benzylic cleavage, and loss of the nitro group. |

Experimental Protocols

Synthesis of this compound

A synthetic route for this compound is described in the literature, for example, in the Neurogen Corporation patent US2005/14939 A1.[2] The procedure involves the reaction of a substituted phenethole with methylamine.

Reaction Scheme:

β-Chloro-4-nitrophenethole + methylamine → this compound

Detailed Protocol (based on patent literature[2]):

-

Reactant Preparation: A solution of β-Chloro-4-nitrophenethole (CAS 3383-72-0) is prepared in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Reaction with Methylamine: An excess of methylamine (CAS 74-89-5), typically as a solution in a solvent like ethanol or THF, is added to the reaction mixture. The reaction is often carried out in the presence of a non-nucleophilic base, such as potassium carbonate, to scavenge the HCl byproduct.

-

Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine to remove inorganic salts and residual methylamine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the final product, this compound.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

References

Unveiling the Potential of N-methyl-2-(4-nitrophenoxy)ethanamine and its Derivatives in Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-(4-nitrophenoxy)ethanamine and its related compounds represent a class of molecules with significant potential in pharmaceutical development. While direct research applications for the specific molecule this compound (CAS 60814-17-7) are not extensively documented in publicly available literature, a closely related and more complex derivative, N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine (CAS 115287-37-1), serves as a critical intermediate in the synthesis of Dofetilide, a potent class III antiarrhythmic agent used to treat irregular heart rhythms like atrial fibrillation.[1][2][3] This guide will focus on the well-documented properties and synthesis of this key Dofetilide intermediate, while also exploring potential research avenues for the broader class of this compound derivatives based on structurally similar compounds.

Physicochemical Properties of N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine

A comprehensive understanding of the physicochemical properties of this intermediate is essential for its application in synthesis and further research. The following table summarizes key quantitative data.

| Property | Value | Reference |

| CAS Number | 115287-37-1 | [1][2][4] |

| Molecular Formula | C₁₇H₁₉N₃O₅ | [1][4] |

| Molecular Weight | 345.35 g/mol | [1][4] |

| Appearance | Pale white to yellow solid/crystal powder | [1] |

| Melting Point | 70–74°C | [1][5] |

| Boiling Point (Predicted) | 513.2°C | [1][5] |

| Density | 1.273 g/cm³ | [1][5] |

| pKa (Predicted) | 7.60 | [1] |

| Flash Point | 264.1°C | [2] |

| Vapor Pressure | 1.21E-10 mmHg at 25°C | [5] |

| Refractive Index | 1.600 | [2] |

| Solubility | Sparingly soluble in chloroform and methanol | [1] |

Synthesis and Experimental Protocols

The synthesis of N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine is a multi-step process. The primary methods described involve a coupling reaction followed by a methylation reaction.[1]

Coupling Reaction

This initial step forms the ethanamine backbone through a nucleophilic substitution reaction. p-Nitrophenylethylamine hydrochloride is reacted with 4-(2-chloroethoxy)nitrobenzene.[1] This can be achieved through two main approaches: phase-transfer catalysis or using a polar aprotic solvent.[1]

Detailed Methodologies:

-

Phase-Transfer Catalysis:

-

Reactants: p-nitrophenylethylamine hydrochloride, 4-(2-chloroethoxy)nitrobenzene.

-

Base: Potassium carbonate or sodium hydroxide.

-

Catalyst: Tetrabutylammonium bromide.

-

Solvent: Water.

-

Temperature: 80–100°C.

-

Reaction Time: 3–12 hours.[1]

-

-

Polar Aprotic Solvent:

-

Reactants: p-nitrophenylethylamine hydrochloride, 4-(2-chloroethoxy)nitrobenzene.

-

Base: Potassium carbonate or sodium hydroxide.

-

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Temperature: 80–100°C.

-

Reaction Time: 3–12 hours.[1]

-

Methylation Reaction

The intermediate from the coupling step, N-[2-(4-nitrophenoxy)ethyl]-4-nitrobenzene ethanamine, undergoes methylation to introduce the N-methyl group. The Eschweiler-Clarke reaction is a commonly employed method for this transformation.[1]

Detailed Methodology (Eschweiler-Clarke Reaction):

-

Reactant: N-[2-(4-nitrophenoxy)ethyl]-4-nitrobenzene ethanamine.

-

Methylating Agents: Formaldehyde (37% aqueous solution) and formic acid.

-

Solvent: Solvent-free or lower aliphatic alcohols.

-

Temperature: 60–90°C.

-

Reaction Time: 6–24 hours.[1]

Synthesis Workflow Diagram

Caption: General synthesis workflow for N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine.

Core Application: Intermediate in Dofetilide Synthesis

The primary and well-established application of N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine is its role as a direct precursor to Dofetilide.[1][2][3] The synthesis of this antiarrhythmic drug relies on the structural backbone provided by this intermediate.

Logical Relationship Diagram

Caption: Role as a key intermediate in the synthesis of Dofetilide.

Potential Future Research Applications

While the primary role of the Dofetilide intermediate is established, the core structure of this compound suggests potential for broader research applications. The presence of the nitrophenoxy and ethanamine moieties is found in various biologically active molecules. For instance, derivatives of nitrophenyl compounds have been investigated for their inhibitory effects on protein kinases, which are crucial in cancer progression.[1] Furthermore, related structures like N,N-Diethyl-2-(4-nitrophenoxy)ethanamine are used as intermediates in the production of local anesthetics and PK inhibitors.[6]

Based on these structural analogies, potential, yet speculative, research directions for this compound and its novel derivatives could include:

-

Oncology: Investigation as a scaffold for the development of novel protein kinase inhibitors.

-

Anesthesiology: Exploration as a precursor for new local anesthetic agents.

-

Cardiology: Beyond Dofetilide, the core structure could be modified to develop other cardiovascular drugs. For example, related compounds have been explored as precursors to antihypertensive agents.[7]

It is crucial to emphasize that these are inferred applications based on structural similarities, and further research is required to validate these hypotheses.

Conclusion

N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine is a vital chemical intermediate with a well-defined role in the pharmaceutical industry, specifically in the synthesis of the antiarrhythmic drug Dofetilide. Its synthesis is well-characterized, providing a solid foundation for its production. While direct biological activity data for this intermediate is scarce, the structural motifs present in the simpler this compound and its derivatives suggest a promising, yet underexplored, potential for the development of new therapeutic agents across various disease areas. This guide provides a comprehensive overview of the current knowledge and aims to stimulate further research into the broader applications of this chemical class.

References

- 1. N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine | 115287-37-1 | Benchchem [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. 115287-37-1 CAS MSDS (N-Methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. N,N-Diethyl-2-(4-nitrophenoxy)ethanaMine CAS#: 19881-36-8 [amp.chemicalbook.com]

- 7. Ethanamine, N-ethyl-2-(4-nitrophenoxy)- (60814-18-8) for sale [vulcanchem.com]

N-methyl-2-(4-nitrophenoxy)ethanamine: A Review of Limited Available Literature

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the currently available scientific literature on N-methyl-2-(4-nitrophenoxy)ethanamine (CAS Number: 60814-17-7). It is important to note that publicly accessible information on this specific compound is scarce. While it has been identified as an impurity in the synthesis of the antiarrhythmic drug Dofetilide, a detailed characterization of its physicochemical properties, biological activity, and associated signaling pathways is not extensively documented. This review summarizes the available data and, where information is lacking, draws plausible inferences from closely related analogs to provide a foundational understanding for researchers.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 60814-17-7 | SynZeal, Cleanchem |

| Molecular Formula | C₉H₁₂N₂O₃ | SynZeal, Cleanchem |

| Molecular Weight | 196.20 g/mol | SynZeal, Cleanchem |

| Alternate Names | Dofetilide Impurity 19, Dofetilide Impurity-5 | SynZeal, Cleanchem |

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of the closely related compound, N,N-diethyl-2-(4-nitrophenoxy)ethanamine. This involves a nucleophilic substitution reaction between 4-nitrophenol and a suitable N-methylethanamine derivative.

Plausible Synthesis Method (based on an analogous compound):

The synthesis would likely proceed via the reaction of 4-nitrophenol with 2-(methylamino)ethyl chloride. In this proposed scheme, the hydroxyl group of 4-nitrophenol is deprotonated by a base, such as sodium hydride, to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 2-(methylamino)ethyl chloride, displacing the chloride leaving group to form the desired ether linkage.

Key Reagents and Conditions (Hypothetical):

-

Starting Materials: 4-nitrophenol, 2-(methylamino)ethyl chloride

-

Base: Sodium hydride (NaH)

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF)

-

Reaction Conditions: The reaction would likely be carried out at a controlled temperature, potentially starting at a low temperature during the deprotonation step and then proceeding at room temperature or with gentle heating to drive the substitution reaction to completion.

-

Work-up and Purification: The reaction mixture would be quenched, followed by extraction to separate the product from inorganic salts and unreacted starting materials. Purification would likely be achieved through column chromatography or recrystallization.

Plausible synthetic pathway for this compound.

Biological Activity and Signaling Pathways

The reviewed literature contains no specific information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Its primary context in the literature is as a process-related impurity in the manufacture of Dofetilide.

Given that it is an impurity, it is plausible that its biological activity has not been a primary focus of research. Any potential biological effects would be of interest in the context of the safety and purity profile of Dofetilide. Without experimental data, any discussion of its interaction with biological targets would be purely speculative.

Conclusion

This compound is a chemical entity for which there is a significant lack of publicly available scientific data. While its basic molecular properties are known, and a plausible synthetic route can be proposed based on analogous compounds, its detailed physicochemical characteristics, biological activity, and mechanism of action remain to be elucidated. For researchers in drug development, particularly those working with Dofetilide, the synthesis and characterization of this impurity for use as an analytical standard would be a critical step. Further research is required to determine if this compound has any pharmacological or toxicological properties of its own.

Methodological & Application

Application Notes and Protocols for the Synthesis of N-methyl-2-(4-nitrophenoxy)ethanamine from p-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-methyl-2-(4-nitrophenoxy)ethanamine, a key intermediate in pharmaceutical research and development. The described methodology is based on the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers.

Introduction

This compound and its derivatives are important building blocks in the synthesis of various biologically active molecules. The presence of the nitrophenoxy moiety provides a site for further chemical modification, making it a versatile intermediate. This protocol details the synthesis from readily available starting materials, p-nitrophenol and N-methyl-2-chloroethylamine, via a nucleophilic substitution reaction.

Reaction Scheme

The synthesis proceeds in a single step wherein the phenoxide ion, generated from the deprotonation of p-nitrophenol by a strong base, acts as a nucleophile and displaces the chloride from N-methyl-2-chloroethylamine.

Overall Reaction:

p-Nitrophenol + N-methyl-2-chloroethylamine hydrochloride --(Base)--> this compound

Experimental Protocols

A detailed methodology for the synthesis of this compound is provided below. This protocol is adapted from a similar synthesis of N,N-diethyl-2-(4-nitrophenoxy)ethanamine[1].

Materials and Reagents:

-

p-Nitrophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

N-methyl-2-chloroethylamine hydrochloride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

2N Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add p-nitrophenol. Dissolve the p-nitrophenol in anhydrous DMF.

-

Formation of the Phenoxide: Cool the solution in an ice bath to 0 °C. While stirring, slowly add sodium hydride (60% dispersion in mineral oil) portion-wise to the solution. The addition of sodium hydride should be done carefully as it reacts with DMF and any residual water to produce hydrogen gas. Allow the mixture to stir at 0 °C for 30 minutes.

-

Nucleophilic Substitution: Dissolve N-methyl-2-chloroethylamine hydrochloride in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 18-24 hours.

-

Reaction Quenching and Work-up: After the reaction is complete (monitored by TLC), carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water and then with brine.

-

Acid-Base Extraction for Purification: Extract the combined organic layers with 2N HCl. This will protonate the amine product, moving it to the aqueous layer and separating it from non-basic impurities. Wash the acidic aqueous layer with diethyl ether to remove any remaining neutral impurities.

-

Isolation of the Product: Cool the acidic aqueous layer in an ice bath and basify with a cold solution of NaOH or K₂CO₃ until the pH is >10. The product will precipitate or can be extracted with diethyl ether.

-

Final Purification and Drying: Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Characterization: The final product can be further purified by column chromatography or recrystallization if necessary. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| p-Nitrophenol | 1.0 eq |

| Sodium Hydride (60%) | 1.1 - 1.2 eq |

| N-methyl-2-chloroethylamine HCl | 1.1 - 1.2 eq |

| Reaction Conditions | |

| Solvent | Anhydrous DMF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 18 - 24 hours |

| Work-up & Purification | |

| Extraction Solvent | Diethyl ether |

| Purification Method | Acid-Base Extraction |

| Expected Yield | 70 - 85% |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes: Investigating the Bioactivity of N-methyl-2-(4-nitrophenoxy)ethanamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methyl-2-(4-nitrophenoxy)ethanamine is a synthetic compound with potential applications in pharmacological research. Its structural motifs, including a nitrophenoxy group and a secondary amine, suggest possible interactions with various biological targets. These application notes provide a hypothetical framework for investigating the cytotoxic and signaling effects of this compound on a cancer cell line, using the A549 non-small cell lung cancer line as a model system. The protocols outlined below are intended as a guide and should be adapted based on specific experimental goals and laboratory conditions.

Disclaimer: This document provides a generalized experimental protocol. All laboratory work should be conducted under the supervision of a qualified researcher and in accordance with institutional safety guidelines. A thorough risk assessment should be performed before handling this compound, as its toxicological properties have not been fully characterized.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on A549 cells.

Materials:

-

A549 cells

-

This compound (stock solution in DMSO)

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM from the DMSO stock. The final DMSO concentration in all wells should not exceed 0.1%.

-

Remove the old media from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (0.1% DMSO) and a no-cell control (media only).

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis for MAPK Pathway Inhibition

This protocol is designed to assess the effect of the compound on the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway.

Materials:

-

A549 cells

-

6-well cell culture plates

-

This compound

-

EGF (Epidermal Growth Factor)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to 80% confluency.

-

Starve the cells in serum-free DMEM for 12 hours.

-

Pre-treat the cells with this compound at its IC₅₀ concentration for 2 hours.

-

Stimulate the cells with 100 ng/mL EGF for 15 minutes.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensity and normalize the levels of p-ERK to total ERK and β-actin.

Data Presentation

Table 1: Cytotoxicity of this compound on A549 Cells

| Compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 1 | 92.1 ± 5.1 |

| 5 | 75.4 ± 3.8 |

| 10 | 51.2 ± 2.9 |

| 25 | 28.7 ± 3.2 |

| 50 | 15.3 ± 2.1 |

| IC₅₀ (µM) | 10.5 |

Table 2: Effect on ERK1/2 Phosphorylation

| Treatment Group | Relative p-ERK/Total ERK Ratio (Normalized to Control) |

| Vehicle Control | 1.00 |

| EGF (100 ng/mL) | 3.25 |

| Compound (10.5 µM) + EGF | 1.15 |

Visualizations

Caption: Workflow for assessing compound cytotoxicity and impact on cell signaling.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by the compound.

Application Notes and Protocols: N-methyl-2-(4-nitrophenoxy)ethanamine as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-(4-nitrophenoxy)ethanamine is a bifunctional organic molecule possessing a secondary amine, an ether linkage, and a nitroaromatic group. These functional groups provide multiple reaction sites, making it a potentially versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and novel chemical entities. This document provides an overview of its synthesis, potential applications, and detailed protocols for its use in organic synthesis. While specific data for this compound is limited in publicly available literature, its reactivity can be inferred from analogous compounds.

Physicochemical Properties

The key physicochemical properties of this compound (CAS No: 60814-17-7) are summarized in the table below.

| Property | Value | Source |

| CAS Number | 60814-17-7 | [1][2] |

| Molecular Formula | C9H12N2O3 | [2] |

| Molecular Weight | 196.20 g/mol | [2] |

| Appearance | Inferred to be a solid | - |

| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents | - |

Synthesis of this compound

A plausible synthetic route to this compound is via a Williamson ether synthesis, analogous to the preparation of similar phenoxyethanamine derivatives.[3] This involves the reaction of 4-nitrophenol with a suitable N-methyl-2-haloethanamine.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of N,N-diethyl-2-(4-nitrophenoxy)ethanamine.[3]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Nitrophenol | 139.11 | 13.9 g | 0.10 |

| Sodium Hydride (60% dispersion in oil) | 24.00 | 4.4 g | 0.11 |

| N-methyl-2-chloroethanamine hydrochloride | 114.00 | 11.4 g | 0.10 |

| N,N-Dimethylformamide (DMF) | - | 250 mL | - |

| Diethyl ether | - | As needed | - |

| 2N Hydrochloric Acid | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure

-

Reaction Setup: A dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-nitrophenol and DMF. The solution is cooled to 0 °C in an ice bath.

-

Deprotonation: Sodium hydride is added portion-wise to the stirred solution under a nitrogen atmosphere. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

-

Nucleophilic Substitution: A solution of N-methyl-2-chloroethanamine (prepared by neutralizing the hydrochloride salt with a suitable base and extracting into an organic solvent, or used directly with an additional equivalent of base) in DMF is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is heated to 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with 2N hydrochloric acid to extract the product into the aqueous phase.

-

Purification: The acidic aqueous layer is washed with diethyl ether to remove any remaining neutral impurities. The aqueous layer is then basified with saturated sodium bicarbonate solution until a pH of 8-9 is reached, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel.

Applications in Organic Synthesis

This compound serves as a versatile building block due to its three main functional regions: the secondary amine, the nitroaromatic ring, and the ether linkage.

Reactive Sites of this compound

Caption: Key reactive sites of this compound.

1. Modification of the Secondary Amine

The secondary amine is a nucleophilic center and can undergo a variety of reactions:

-

N-Alkylation: Reaction with alkyl halides to form tertiary amines.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

2. Transformation of the Nitro Group

The nitro group is a versatile functional group that can be reduced to an amine, providing a new site for further functionalization.

-

Reduction to Amine: The nitro group can be selectively reduced to an aniline derivative using various reagents such as H₂/Pd-C, SnCl₂, or Fe/HCl. This opens up a wide range of subsequent reactions, including diazotization and Sandmeyer reactions, or amide/sulfonamide formation.

3. Pharmaceutical Scaffolding

This molecule contains structural motifs present in pharmacologically active compounds. For instance, the related compound N-methyl-N-(4-nitrophenethyl)-2-(4-nitrophenoxy)ethanamine is a key intermediate in the synthesis of the antiarrhythmic drug Dofetilide.[4][5][6] This suggests that this compound could be a valuable starting material for the synthesis of new drug candidates.

Experimental Protocols for Key Transformations

Protocol 1: Reduction of the Nitro Group

Reaction: Conversion of the 4-nitro group to a 4-amino group.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 196.20 | 1.96 g | 0.01 |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 11.3 g | 0.05 |

| Ethanol | - | 50 mL | - |

| Ethyl Acetate | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound in ethanol.

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extraction: Dilute the residue with ethyl acetate and carefully add saturated sodium bicarbonate solution until the pH is basic.

-

Purification: Filter the mixture through celite to remove tin salts. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the aniline product.

Protocol 2: N-Acylation with Acetyl Chloride

Reaction: Acylation of the secondary amine.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 196.20 | 1.96 g | 0.01 |

| Acetyl Chloride | 78.50 | 0.86 g (0.78 mL) | 0.011 |

| Triethylamine | 101.19 | 1.52 g (2.1 mL) | 0.015 |

| Dichloromethane (DCM) | - | 50 mL | - |

| 1N Hydrochloric Acid | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

General Experimental Workflow

Caption: A general workflow for organic synthesis experiments.

Procedure

-

Reaction Setup: Dissolve this compound in DCM in a flask under a nitrogen atmosphere and cool to 0 °C.

-

Base Addition: Add triethylamine to the solution.

-

Acylation: Slowly add acetyl chloride dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Work-up: Quench the reaction with water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the N-acetylated product. Further purification can be achieved by column chromatography if necessary.

This compound is a promising building block in organic synthesis, offering multiple avenues for chemical modification. Its utility is underscored by the presence of a nucleophilic secondary amine and a reducible nitro group, allowing for sequential or orthogonal functionalization. While detailed studies on this specific molecule are not widely reported, its structural similarity to key pharmaceutical intermediates suggests significant potential in drug discovery and the synthesis of novel organic compounds. The protocols and applications outlined here provide a foundational guide for researchers to explore the synthetic utility of this versatile molecule.

References

- 1. ::this compound | CAS NO: 60814-17-7 | SVAK Lifesciences:: [svaklifesciences.com]

- 2. 60814-17-7|this compound|BLD Pharm [bldpharm.com]

- 3. prepchem.com [prepchem.com]

- 4. N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine | 115287-37-1 | Benchchem [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

analytical methods for N-methyl-2-(4-nitrophenoxy)ethanamine characterization

An detailed guide to the analytical methods for the characterization of N-methyl-2-(4-nitrophenoxy)ethanamine is provided below, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound in public literature, the following protocols and data tables are presented as exemplary templates for method development and data presentation. These methods are based on established principles for the analysis of related aromatic nitro compounds and phenoxyalkanamines.

Workflow for Analytical Characterization

The overall workflow for the analytical characterization of a new chemical entity such as this compound involves a multi-faceted approach to confirm its identity, purity, and stability.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

Application Note: High-Performance Liquid Chromatography with Ultra-Violet (UV) detection is a fundamental technique for assessing the purity of this compound. The presence of a nitro-aromatic chromophore in the molecule allows for sensitive detection by UV spectrophotometry. A reversed-phase HPLC method is generally suitable, separating the target compound from non-polar and polar impurities. This method can be validated for quantitative analysis to determine the precise purity (as a percentage area) and to quantify impurities.

Experimental Protocol:

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Elution:

-

Start with 95% A / 5% B.

-

Linear gradient to 5% A / 95% B over 20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions over 1 minute and equilibrate for 4 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm, based on the UV absorbance of the nitroaromatic group. A full UV scan (200-400 nm) of a concentrated standard can determine the optimal wavelength.

-